2-(1-Fluorocyclopropyl)acetic acid

Beschreibung

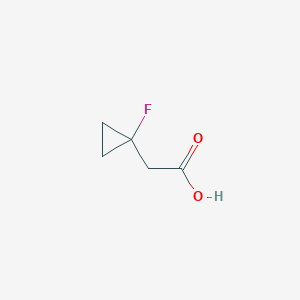

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H7FO2 |

|---|---|

Molekulargewicht |

118.11 g/mol |

IUPAC-Name |

2-(1-fluorocyclopropyl)acetic acid |

InChI |

InChI=1S/C5H7FO2/c6-5(1-2-5)3-4(7)8/h1-3H2,(H,7,8) |

InChI-Schlüssel |

WIXPTDNSLNZFII-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(CC(=O)O)F |

Herkunft des Produkts |

United States |

The Ascendancy of Fluorinated Compounds in Chemical Science

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. chemsrc.comchemsrc.com The singular properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound effects on the parent molecule. bldpharm.com

In medicinal chemistry, fluorination is a powerful tool to enhance a drug candidate's profile. It can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. bldpharm.comenaminestore.com Furthermore, the introduction of fluorine can modulate the acidity (pKa) of nearby functional groups, which in turn can improve a compound's bioavailability and cell permeability. acs.org The electronic effects of fluorine can also lead to stronger binding interactions with target proteins, enhancing the potency of a drug. chemsrc.com Beyond therapeutics, the fluorine-18 (B77423) isotope (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a critical non-invasive diagnostic tool in oncology and neuroscience. chemsrc.comacs.org The growing number of fluorinated drugs approved by regulatory bodies annually underscores the immense impact of organofluorine chemistry on modern medicine. acs.org

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Often Increased | The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. bldpharm.com |

| Lipophilicity | Can be Increased | A fluorine atom can increase the overall lipophilicity of a molecule, potentially enhancing membrane permeability. acs.org |

| Acidity (pKa) | Can be Altered | The high electronegativity of fluorine can influence the acidity of nearby functional groups. acs.org |

| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable interactions with protein targets, increasing binding affinity and potency. chemsrc.com |

| Conformation | Can be Influenced | The stereoelectronic effects of fluorine can restrict the conformation of a molecule, locking it into a bioactive shape. |

The Unique Nature of Cyclopropane Scaffolds

The cyclopropane (B1198618) ring, a three-membered carbocycle, is another structural motif of great interest in contemporary chemical research. Its unique geometry and electronic properties distinguish it from larger, more flexible cycloalkanes and acyclic systems.

Conformational and Electronic Characteristics

The defining feature of the cyclopropane ring is its rigid, planar structure, which results from the geometric constraint of the three carbon atoms. utdallas.edunih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. researchgate.net The internal bond angles of approximately 60° are significantly compressed from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. utdallas.edunih.gov

Table 2: Properties of the Cyclopropane Scaffold

| Property | Description | Implication in Research |

| Conformational Rigidity | The three carbon atoms are locked in a plane, preventing bond rotation. utdallas.edu | Reduces conformational flexibility, which can lead to more selective binding to biological targets. researchgate.net |

| Angle Strain | C-C-C bond angles are compressed to ~60°, creating significant ring strain. utdallas.edunih.gov | The high strain energy makes the ring susceptible to opening reactions, a feature that can be exploited in synthesis. |

| Electronic Character | The C-C bonds have increased p-character, giving them partial double-bond properties. nih.govmdpi.com | Allows for electronic interactions with adjacent functional groups and can influence reactivity. |

| Metabolic Stability | Can serve as a metabolically stable replacement for other groups. researchgate.net | The N-cyclopropyl group is often used to replace N-isopropyl or N-ethyl groups to block metabolism at that site. |

Spotlight on 2 1 Fluorocyclopropyl Acetic Acid and Its Congeners

The combination of a fluorine atom and a cyclopropane (B1198618) ring within the same molecule, as seen in 2-(1-Fluorocyclopropyl)acetic acid, presents an intriguing scaffold for chemical exploration. This compound, with the CAS number 1782328-74-8, is recognized and commercially available, indicating its utility as a building block in synthetic chemistry. chemsrc.comchemsrc.comenaminestore.com

While extensive academic research focusing solely on the synthesis and properties of this compound is not widely published, the interest in this structural motif is evident from studies on more complex molecules that incorporate this core. For instance, fluorocyclopropyl groups are found in various biologically active compounds, including potent antibacterial agents. bldpharm.com Research on related structures, such as those with additional phenyl substitutions, further highlights the ongoing investigation into the properties and applications of this class of compounds.

Future research in this area will likely focus on the development of efficient synthetic routes to this compound and its derivatives, as well as a thorough investigation of their physicochemical properties and biological activities. The insights gained from such studies will undoubtedly contribute to the expanding toolbox of medicinal chemists and materials scientists.

Table 3: Basic Information for this compound

| Identifier | Value |

| CAS Number | 1782328-74-8 |

| Molecular Formula | C5H7FO2 |

| Molecular Weight | 118.11 g/mol |

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound and its analogues is a field of significant interest due to the unique properties conferred by the fluorocyclopropane (B157604) moiety. acs.orgnih.govrochester.edu The introduction of this structural motif can enhance the biological activity and metabolic stability of molecules. acs.orgrochester.edu This article focuses on the key synthetic strategies developed for the construction of the fluorocyclopropane ring and the stereoselective synthesis of these valuable compounds.

Computational and Theoretical Investigations

Quantum Chemical Analysis of Molecular Structure and Energetics

The cyclopropane (B1198618) ring is characterized by significant ring strain due to its compressed C-C-C bond angles, which deviate substantially from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain influences the molecule's stability and chemical reactivity. The introduction of fluorine atoms to the cyclopropane ring further modulates this strain energy.

Computational studies, often using ab initio or Density Functional Theory (DFT) methods, can quantify this strain. Homodesmotic reactions, which are theoretical reactions where the number and type of bonds are conserved on both sides, are a standard approach for calculating strain energy (SE). acs.org Research has consistently shown that fluorination increases the strain energy of the cyclopropane ring. For instance, studies using ab initio Hartree-Fock calculations have demonstrated that introducing fluorine atoms leads to increased p-character in the carbon orbitals of the ring, causing significant geometric deformation. researchgate.net This results in a substantial increase in ring strain. The strain energy in the series of fluorocyclopropanes can vary from 137.9 kJ/mol for a monosubstituted cyclopropane to 260.0 kJ/mol for hexafluorocyclopropane. acs.org This increased strain in fluorinated cyclopropanes, such as the moiety in 2-(1-Fluorocyclopropyl)acetic acid, is a key factor in their heightened chemical reactivity compared to their non-fluorinated analogs. researchgate.net

Table 1: Calculated Strain Energies of Selected Cyclopropanes

| Compound | Method | Calculated Strain Energy (kJ/mol) | Reference |

|---|---|---|---|

| Cyclopropane | G4 Composite Method | 117.9 ± 0.3 | acs.org |

| Monofluorocyclopropane | G4 Composite Method | 137.9 | acs.org |

| 1,1-Difluorocyclopropane | Theoretical Heat of Hydrogenation | ~177.4 (42.4 kcal/mol) | researchgate.net |

| Hexafluorocyclopropane | G4 Composite Method | 260.0 | acs.org |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. biomedres.us A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. biomedres.us For this compound, quantum chemical calculations can determine the energies of these orbitals. The electron-withdrawing nature of the fluorine atom is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's reactivity profile. These calculations help identify the regions of the molecule where electrophilic or nucleophilic attacks are most likely to occur. ajchem-a.com

Table 2: Frontier Orbitals and Reactivity Descriptors

| Parameter | Definition | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to the ionization potential. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap correlates with high chemical reactivity and low kinetic stability. biomedres.us |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; high hardness correlates with low reactivity. biomedres.us |

Conformational and Molecular Dynamics Simulations

This compound possesses several rotatable bonds, leading to various possible three-dimensional arrangements or conformations. The most significant conformational flexibility arises from the rotation around the single bond connecting the cyclopropyl (B3062369) ring to the acetic acid group and the rotation within the carboxylic acid moiety itself.

Conformational analysis, typically performed using quantum mechanical calculations, can identify the most stable conformers and the energy barriers between them. For the carboxylic acid group, two primary planar conformations are considered: syn and anti, referring to the orientation of the O=C-O-H dihedral angle. Ab initio quantum mechanical calculations and atomistic molecular dynamics simulations on simple carboxylic acids, like acetic acid, have shown that the syn conformation is generally the more stable state, though the anti conformer may also be present in solution. chemrxiv.orgnih.gov

Table 3: Key Conformational Parameters for this compound

| Dihedral Angle | Description | Expected Conformational Preference |

|---|---|---|

| F-C1-C(α)-C(OOH) | Rotation around the bond connecting the cyclopropyl ring and the acetic acid group. | Determines the spatial orientation of the two main functional groups. |

| C1-C(α)-C(OOH)-OH | Rotation around the C-C bond of the acetic acid moiety. | Influences the relative position of the carboxyl group and the cyclopropyl ring. |

| O=C-O-H | Rotation of the hydroxyl proton of the carboxylic acid. | The syn conformation (dihedral ≈ 0°) is generally more stable than the anti conformation (dihedral ≈ 180°). chemrxiv.org |

Computational Methods for Mechanistic Elucidation

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational methods can map out the entire reaction pathway.

This process involves using quantum chemical methods, particularly DFT, to locate and characterize the geometries and energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and transition states. rsc.org By calculating the energy difference between the reactants and the highest-energy transition state, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy corresponds to a faster reaction rate. This data-intensive approach allows for the generation of a detailed potential energy surface, providing a quantitative model of the reaction mechanism. nih.gov Such studies can distinguish between competing reaction pathways and explain observed product selectivities. nih.govrsc.org

Table 4: Steps in a Computational Mechanistic Study

| Step | Description | Computational Method |

|---|---|---|

| 1. Geometry Optimization | Locate the minimum energy structures of reactants, intermediates, and products. | DFT (e.g., B3LYP, M06-2X) with an appropriate basis set. mdpi.com |

| 2. Transition State Search | Identify the saddle point on the potential energy surface connecting reactants/intermediates to products. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms. |

| 3. Frequency Calculation | Confirm the nature of stationary points. Minima have all real frequencies; transition states have exactly one imaginary frequency. | Analytical or numerical frequency calculations at the same level of theory. |

| 4. Energy Calculation | Compute single-point energies with higher-level methods or larger basis sets for improved accuracy. | Coupled Cluster (e.g., CCSD(T)) or composite methods (e.g., G4). acs.org |

| 5. Reaction Path Following | Trace the Intrinsic Reaction Coordinate (IRC) from the transition state to confirm it connects the intended reactant and product. | IRC calculations. |

Applications in Organic Synthesis and Chemical Scaffold Design

2-(1-Fluorocyclopropyl)acetic Acid as a Precursor in Complex Molecule Synthesis

The utility of this compound and its derivatives as precursors is evident in the synthesis of more elaborate molecules, particularly in the realm of peptidomimetics and bioactive compounds. nih.govacs.org The fluorinated cyclopropane (B1198618) scaffold provides a rigid core that can be elaborated into a variety of complex structures.

Researchers have demonstrated a straightforward and practical pathway to synthesize various amino acid analogues, including those of methionine, leucine, lysine, and arginine, starting from a fluorinated cyclopropane scaffold. nih.gov This approach underscores the value of the fluorocyclopropyl unit as a foundational element for building novel, non-natural amino acids. These modified amino acids can then be incorporated into peptides. For instance, a tripeptide incorporating a fluorinated cyclopropane amino acid (FCAA) analogue has been successfully synthesized for the first time, opening avenues for creating original fluorinated peptidomimetics. nih.govresearcher.life

Furthermore, the synthesis of proline analogues containing a fluorocyclopropane (B157604) moiety highlights the role of this precursor in generating complex heterocyclic systems. acs.org These modified prolines can be inserted into peptide chains, allowing for detailed conformational studies by nuclear magnetic resonance (NMR) to understand the structural impact of the fluorocyclopropyl group. acs.org The synthesis often involves multi-step sequences, starting with the construction of the key fluorinated cyclopropane ring, which can be achieved through methods like transition metal-catalyzed [2+1]-cycloaddition of a diazo compound to an aromatic vinyl fluoride. nih.gov

Multicomponent reactions (MCRs) represent another powerful strategy for rapidly building molecular complexity from simple precursors. nih.gov While not directly starting from this compound, the principles of MCRs, such as the Ugi or Passerini reactions, could be applied to this precursor to generate diverse libraries of complex molecules containing the fluorocyclopropyl motif, thereby accelerating the discovery of new chemical entities. nih.gov

Design of Fluorinated Cyclopropyl-Containing Analogues

The design and synthesis of analogues containing the fluorinated cyclopropyl (B3062369) group is a key strategy in medicinal chemistry to enhance pharmacological properties. This moiety is intentionally incorporated to create novel compounds with improved potency, selectivity, and metabolic profiles.

A notable example is the design of a new series of selective serotonin (B10506) 2C (5-HT2C) receptor agonists. nih.gov Starting with a 2-phenylcyclopropylmethylamine scaffold, researchers systematically introduced fluorine to the cyclopropane ring. This led to the identification of compounds with high potency and, crucially, improved selectivity against the 5-HT2B receptor, agonism of which is linked to valvular hypertrophy. nih.gov This work demonstrates how the fluorocyclopropane unit can be a critical design element for fine-tuning receptor subtype selectivity.

The versatility of the fluorinated cyclopropane scaffold is further illustrated by its use in creating a diverse range of amino acid analogues. A single, unique fluorinated cyclopropane building block has been successfully used to access analogues of methionine, leucine, lysine, and arginine. nih.gov This highlights the efficiency of using a common fluorinated core to generate a library of structurally related but functionally distinct molecules. The synthesis of a proline analogue containing a fluorocyclopropane further expands the toolbox for peptide chemists, offering a new way to introduce conformational constraints and fluorine's unique properties into peptides. acs.org

The table below summarizes examples of fluorinated cyclopropyl-containing analogues synthesized from relevant precursors.

| Precursor Scaffold | Synthesized Analogue Class | Therapeutic Area/Application |

| Fluorinated Cyclopropane Scaffold | Fluorinated Cyclopropane Amino Acid (FCAA) Analogues (e.g., Methionine, Lysine) | Peptidomimetics |

| 2-Phenylcyclopropylmethylamine | Fluorinated 5-HT2C Receptor Agonists | Central Nervous System Disorders |

| N-allyl-N-benzyl-2-azidoacetamide derivative | Fluorocyclopropane-Containing Proline Analogue | Peptide Chemistry, Conformational Studies |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one atom or group of atoms in a biologically active compound is replaced by another with similar physical or chemical properties to enhance desired characteristics without losing biological activity. spirochem.combaranlab.org This approach is used to improve potency, selectivity, and pharmacokinetic properties, or to circumvent toxicity issues. nih.gov The 1-fluorocyclopropyl group is an excellent example of a non-classical bioisostere.

The replacement of a larger or more flexible group with a compact and rigid fluorocyclopropyl moiety can have profound effects. For example, it can serve as a bioisostere for a gem-dimethyl group, an ethyl group, or even a phenyl ring in certain contexts, while introducing unique electronic properties due to the fluorine atom. This can lead to improved metabolic stability by blocking sites of oxidation. spirochem.com

This strategy has been successfully applied in the development of novel anti-inflammatory agents. In one study, a bioisosteric replacement of a carbon atom with a sulfur atom in a series of quinazoline (B50416) derivatives led to compounds with significant anti-inflammatory activity. mdpi.com While this example involves a different replacement, it illustrates the power of the bioisosteric approach. Applying this principle, this compound can be used to replace other acidic side chains in a lead compound, introducing conformational rigidity and the potential for enhanced binding or improved pharmacokinetics.

The utility of bioisosterism is also prominent in the development of antivirals, such as those targeting HIV-1. nih.gov By replacing specific moieties, chemists can create new chemotypes with improved drug-like properties, a process often referred to as "scaffold hopping". nih.gov The fluorocyclopropyl group, with its distinct stereoelectronic profile, is a valuable tool for such scaffold-hopping endeavors, enabling exploration of new, patentable chemical space. spirochem.comnih.gov

Scaffolds for Chemical Probe Development and Ligand Optimization

A chemical scaffold is a core structure of a molecule upon which various substituents are built to create a library of related compounds. This compound provides a robust scaffold for developing chemical probes and for optimizing ligands for biological targets. acs.orgnih.gov

In ligand optimization, the goal is to refine the structure of a hit compound to improve its affinity, selectivity, and efficacy. The fluorocyclopropyl group serves as an ideal modification tool. As seen in the development of 5-HT2C agonists, the introduction of this group was key to achieving selectivity over the 5-HT2B receptor. nih.gov This demonstrates its role in fine-tuning ligand-receptor interactions. Molecular docking studies can help rationalize the binding poses and explain how the unique stereochemistry of the fluorocyclopropyl scaffold contributes to this selectivity. nih.gov

The acetic acid portion of the molecule provides a convenient handle for further chemical modification. It can be readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR). nih.gov For example, the terminal carboxylic acid can react with primary amines to form stable amide bonds, allowing the scaffold to be linked to other molecules or biomolecules. broadpharm.com This functionality is essential for creating chemical probes designed to interact with specific biological targets.

Furthermore, incorporating the fluorocyclopropyl scaffold into peptides, such as the synthesis of a modified proline analogue, allows for the study of how this rigid, fluorinated unit influences peptide conformation and stability. acs.org Such studies are crucial for optimizing peptide-based ligands and probes. The development of novel anti-inflammatory agents based on a triazino[2,3-c]quinazoline core also highlights how modifying a scaffold, in this case through bioisosteric replacement, can lead to optimized compounds with enhanced biological activity. mdpi.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2-(1-Fluorocyclopropyl)acetic acid, providing detailed information about the atomic connectivity and spatial arrangement of the molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Confirmation

A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Each nucleus provides a unique perspective on the molecular framework.

The ¹H NMR spectrum is expected to exhibit distinct signals for the diastereotopic methylene (B1212753) protons of the acetic acid side chain and the cyclopropyl (B3062369) ring protons. The chemical shifts and coupling constants of these protons would be influenced by the electronegative fluorine atom and the strained cyclopropyl ring.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the fluorine (C1 of the cyclopropyl ring) would show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The carbonyl carbon of the carboxylic acid would appear at the downfield region of the spectrum.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single resonance, coupled to the adjacent protons, would confirm the presence of the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings (Hz) |

| ¹H | Methylene (CH₂) ~2.5-2.8 | ²JHH, ³JHH, ³JHF |

| Cyclopropyl (CH₂) ~0.8-1.5 | ²JHH, ³JHH, ³JHF | |

| ¹³C | Carbonyl (C=O) ~175-180 | |

| Quaternary Cyclopropyl (C-F) ~80-90 | ¹JCF ~200-250 | |

| Methylene (CH₂) ~35-45 | ||

| Cyclopropyl (CH₂) ~10-20 | ||

| ¹⁹F | C-F ~-140 to -160 | ³JHF |

Note: The predicted values are for illustrative purposes and may vary based on the solvent and other experimental conditions.

NMR for Stereochemical Analysis

NMR spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules like this compound. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within the molecule. scispace.com For diastereomeric compounds, distinct correlation patterns can be observed in their COSY spectra, allowing for the determination of their relative stereochemistry. scispace.com

Furthermore, the use of chiral derivatizing agents or chiral liquid crystalline solvents can enable the differentiation of enantiomers by NMR. mdpi.com For instance, the formation of diastereomeric esters or amides with a chiral auxiliary can lead to separate and distinguishable signals for each enantiomer in the ¹H, ¹³C, or ¹⁹F NMR spectra. This approach allows for the determination of enantiomeric excess.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxyl group (M-45) and rearrangements of the fluorocyclopropyl ring. The presence of fluorine can be identified by characteristic mass losses. For instance, the mass spectrum of the related compound fluoroacetic acid shows distinct fragmentation patterns that can be informative. nist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment |

| 118 | [M]⁺ (Molecular Ion) |

| 73 | [M - COOH]⁺ |

| 55 | [C₄H₇]⁺ |

Note: These are predicted fragmentation patterns and the actual spectrum may show additional or different fragments.

Chromatographic Methods for Separation and Purity

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-performance liquid chromatography (HPLC) is a versatile method for analyzing the purity of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of an aqueous acid and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for this purpose. The purity can be determined by integrating the peak area of the main compound and any impurities.

Chiral Chromatography for Enantiomeric Purity

As this compound is a chiral compound, the separation of its enantiomers is of significant importance. Chiral chromatography is the most widely used technique for this purpose. scirp.org This can be achieved using a chiral stationary phase (CSP) in HPLC. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of chiral acids. nih.gov The choice of the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. scirp.org The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers.

Alternatively, indirect methods involving the derivatization of the carboxylic acid with a chiral reagent to form diastereomers can be employed, which can then be separated on a standard achiral column. scispace.com

X-ray Crystallography for Absolute Stereochemistry

While NMR and chiral chromatography can provide information about the relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique requires the formation of a single crystal of either one of the enantiomers or a salt of the racemic acid with a chiral base of known absolute configuration.

The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the molecule, including the absolute configuration at the chiral center. While no crystal structure for this compound itself is publicly available, the analysis of related fluorinated cyclopropyl derivatives by X-ray crystallography would follow standard procedures. nih.gov The resulting structural information is invaluable for understanding the molecule's interaction with biological systems and for structure-based drug design.

Q & A

Q. Basic

- 19F NMR : Identifies fluorinated byproducts (e.g., δ = -120 to -140 ppm for CF groups).

- LC-MS/MS : Quantifies trace impurities (e.g., m/z 177.03 for difluorinated analogs) with a C18 column and 0.1% formic acid in mobile phase .

Advanced

High-Resolution Mass Spectrometry (HRMS) coupled with ion mobility separation resolves isobaric impurities. For example, 2-(1,2-Difluorocyclopropyl)acetic acid (m/z 163.04) can be distinguished via collision cross-section differences . X-ray Photoelectron Spectroscopy (XPS) quantifies surface fluorine content (F1s peak at 688 eV) in bulk samples, critical for catalytic studies .

How do computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced

Density Functional Theory (DFT) (e.g., B3LYP/6-311+G(d,p)) models transition states for ring-opening reactions. The cyclopropane’s strain energy (~27 kcal/mol) lowers activation barriers for nucleophilic attack at the fluorinated carbon. Solvent effects (PCM model) show THF stabilizes transition states better than water (ΔG‡ reduced by 4.2 kcal/mol) . Molecular Dynamics (MD) simulations predict aggregation behavior in aqueous solutions, relevant for drug delivery systems .

What strategies address contradictions in reported thermodynamic data (e.g., melting points) for this compound?

Advanced

Discrepancies in melting points (e.g., 423–424 K vs. 415 K in older studies) arise from polymorphic forms or hydration. Differential Scanning Calorimetry (DSC) at 10 K/min heating rates identifies polymorph transitions (endothermic peaks at 410–420 K). Hot-Stage Microscopy visualizes crystal phase changes, correlating with DSC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.